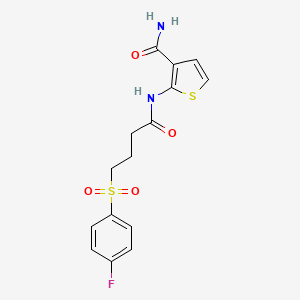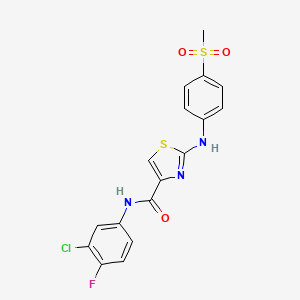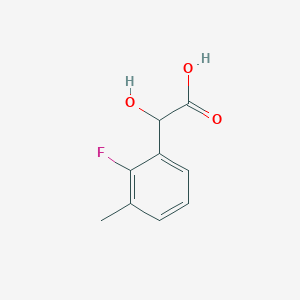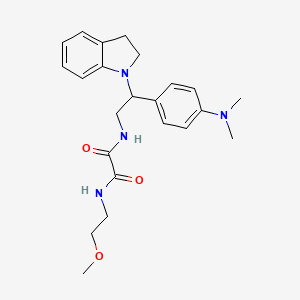
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions that yield molecules with specific functional groups and structural features. For instance, the synthesis of 5-HT1D receptor agonists like 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines indicates the intricate steps involved in forming molecules with specific target activities, highlighting the complexity of synthesizing molecules similar to the one (Barf et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, providing detailed insights into their geometrical configuration. For example, the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrate the utility of crystallography in revealing the arrangement of atoms within a molecule (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical properties of similar molecules have been explored through various reactions, including cycloisomerizations and reactions with dimethyl sulphoxide. For instance, the visible-light-induced and iron-catalyzed methylation of arylacrylamides by dimethyl sulphoxide leading to indolin-2-ones highlights the types of chemical transformations that molecules like N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide might undergo (Xie et al., 2017).
Physical Properties Analysis
The physical properties of compounds can be significantly influenced by their molecular structure. The characterization of compounds such as SSR149415, which is a vasopressin V1b receptor antagonist, involves the analysis of physical properties that determine its behavior in various conditions (Serradeil‐Le Gal et al., 2002).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, play a crucial role in determining the applications and functionalities of compounds. Studies on compounds like N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide and its reactions with ruthenium(III) chloride highlight the intricate chemical behavior and potential reactivity of molecules with complex structures (Singh et al., 2000).
Aplicaciones Científicas De Investigación
5-HT1D Receptor Agonist Properties
Research by Barf et al. (1996) on compounds with indolyl and dimethylamino functionalities, such as 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine derivatives, demonstrates their application in exploring 5-HT1D receptor agonist properties. These compounds showed varying degrees of affinity and selectivity for 5-HT1D receptors, offering insights into receptor binding and the intrinsic efficacy of potential therapeutic agents Barf et al., 1996.
Allosteric Modulation of CB1
Khurana et al. (2014) investigated indole-2-carboxamides for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). The study revealed key structural requirements for effective allosteric modulation, including chain length and amino substituent effects, which significantly impact binding affinity and cooperativity. This research underscores the potential of such compounds in developing treatments targeting the CB1 receptor Khurana et al., 2014.
Photochromic [1,3]Oxazines
Deniz et al. (2009) synthesized a series of photochromic [1,3]oxazines to study their photochemical properties. These compounds, which include dimethylamino and methoxy groups, demonstrated potential applications in developing materials with tunable optical properties, highlighting their relevance in materials science Deniz et al., 2009.
Insights into Crystal Structure and Inhibition Mechanisms
Abad et al. (2020) synthesized new quinoxalines derivatives, including dimethylamino and methoxy groups, to investigate their potential as inhibitors for c-Jun N-terminal kinases. The study provided valuable structural insights and highlighted their application in developing new therapeutic agents targeting specific cellular pathways Abad et al., 2020.
Propiedades
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-26(2)19-10-8-18(9-11-19)21(16-25-23(29)22(28)24-13-15-30-3)27-14-12-17-6-4-5-7-20(17)27/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHXNSCAHCELPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCOC)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)
![1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2485134.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2485137.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2485138.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485140.png)


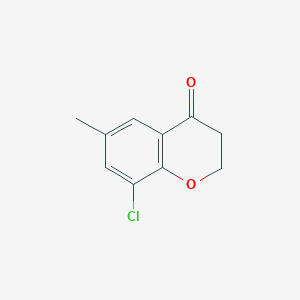
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485148.png)
